molecular formula C22H21BrN2O4S B3484168 N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide

N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No. B3484168
M. Wt: 489.4 g/mol
InChI Key: FISDGKGDCLEITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide, also known as BMS-986165, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases such as psoriasis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy.

Mechanism of Action

N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide acts by selectively inhibiting the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways that lead to the production of cytokines. By blocking JAK activity, N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide reduces the production of cytokines such as IL-23 and IL-17, which are known to play a key role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the levels of pro-inflammatory cytokines, a decrease in the infiltration of immune cells into affected tissues, and a reduction in tissue damage. N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide also appears to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide is its potent anti-inflammatory activity, which makes it a promising candidate for the treatment of autoimmune diseases. However, there are also some limitations to its use in lab experiments. For example, N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide may not be suitable for use in certain cell types or animal models, and its efficacy may be influenced by factors such as disease severity and duration.

Future Directions

There are several potential future directions for research on N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. Another potential direction is the evaluation of N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide in combination with other drugs, such as biologics or other small molecule inhibitors, to enhance its efficacy. Finally, further clinical trials are needed to evaluate the safety and efficacy of N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide in patients with autoimmune diseases.

Scientific Research Applications

N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide has been extensively studied in preclinical models of autoimmune diseases, where it has demonstrated potent anti-inflammatory activity. This compound has been shown to inhibit the production of cytokines such as interleukin-23 (IL-23) and interleukin-17 (IL-17), which are key mediators of inflammation in autoimmune diseases. N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide has also been shown to reduce the infiltration of immune cells into affected tissues, further reducing inflammation and tissue damage.

properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-25(30(27,28)21-13-7-18(23)8-14-21)15-22(26)24-19-9-11-20(12-10-19)29-16-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISDGKGDCLEITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide
Reactant of Route 6
N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.